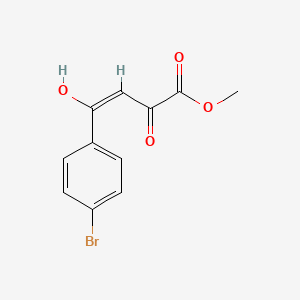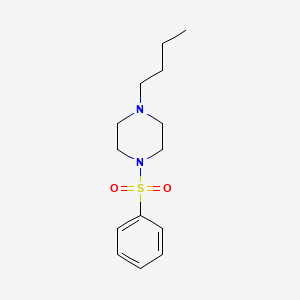
methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate
Descripción general
Descripción
Methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate, also known as MBOB, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. MBOB belongs to the class of chalcones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. The compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways and enzymes. methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. Additionally, methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate has been found to exhibit various biochemical and physiological effects in both in vitro and in vivo studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in inflammatory cells. methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate in lab experiments is its ease of synthesis and availability. The compound is relatively inexpensive and can be synthesized in large quantities. Additionally, methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate. One area of interest is the development of methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate and to identify its molecular targets. Finally, the development of more efficient synthesis methods for methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate could help to facilitate its use in future research endeavors.
Conclusion:
In conclusion, methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. The compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-microbial properties. While further research is needed to fully understand the mechanism of action of methyl 4-(4-bromophenyl)-2-hydroxy-4-oxo-2-butenoate, the compound shows promise as a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXPHNFANFKOJY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C(\C1=CC=C(C=C1)Br)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4667611.png)

![1-[2-(4-ethylphenoxy)propanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4667623.png)
![2-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4667631.png)

![3-(4-acetylphenyl)-7-(3-chlorobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4667655.png)
![ethyl [4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4667658.png)
![1-(4-bromophenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4667668.png)
![N-(2,4-difluorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4667679.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4667694.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4667697.png)
![5-bromo-2-methoxy-3-methyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4667705.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea](/img/structure/B4667710.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4667717.png)